molecular formula C16H18F3NO4S B2619635 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1421496-97-0

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2619635
CAS No.: 1421496-97-0
M. Wt: 377.38
InChI Key: LORVYOKMZLUQSF-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a furan-3-ylmethyl group, a 2-methoxyethyl group, and a 4-(trifluoromethyl)phenyl moiety. Its structure combines electron-rich (furan, methoxy) and electron-deficient (trifluoromethyl) motifs, which may influence solubility, metabolic stability, and target interactions.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4S/c1-23-9-7-20(10-14-6-8-24-11-14)25(21,22)12-13-2-4-15(5-3-13)16(17,18)19/h2-6,8,11H,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORVYOKMZLUQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H16F3NO5S
  • Molecular Weight : 379.35 g/mol
  • CAS Number : 1421494-15-6

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds containing the furan moiety. For instance, furan derivatives have been shown to modulate immune responses by influencing signaling pathways such as MAPK and PPAR-ɣ, which are critical in inflammatory processes .

In a specific study, various furan derivatives demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential as anti-inflammatory agents without significant cytotoxicity . Additionally, some furan compounds were found to inhibit the production of prostaglandin E2 (PGE2), further supporting their role in reducing inflammation .

2. Antimicrobial Activity

The antimicrobial properties of furan derivatives are also notable. Research indicates that certain furan compounds can selectively inhibit microbial growth and modify enzymatic activity in pathogens. For example, studies have reported the effectiveness of furan fatty acids against methicillin-resistant Staphylococcus aureus (MRSA) .

Moreover, furan-based compounds have been shown to exhibit activity against various fungi, including Trichophyton species, which are responsible for skin infections . These findings suggest that this compound may possess similar antimicrobial properties.

Case Studies

StudyFocusFindings
Chen et al. (2020)Anti-inflammatory effects of natural furansInhibition of NO production in human neutrophils; modulation of immune responses through MAPK pathway
Hwang et al. (2020)Antimicrobial activityEffective against MRSA; demonstrated selective inhibition of microbial growth
Park et al. (2020)Mechanism of actionInhibition of PGE2 synthesis and lipoxygenase activity by benzofuran derivatives

Mechanistic Insights

The biological activity of this compound can be attributed to its structural components:

  • Furan Ring : Known for its antioxidant properties, it may contribute to the compound's ability to scavenge free radicals and reduce oxidative stress.
  • Trifluoromethyl Group : This group often enhances the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability and effectiveness.
  • Methanesulfonamide Moiety : This functional group is commonly associated with various biological activities, including antimicrobial effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related sulfonamides from patent literature and crystallographic studies:

Compound Name Substituent R1 Substituent R2 Aryl/Other Groups Key Properties/Bioactivity Notes
Target Compound Furan-3-ylmethyl 2-Methoxyethyl 4-(Trifluoromethyl)phenyl Combines furan (electron-rich) and trifluoromethyl (electron-deficient) groups; potential for unique binding interactions.
N-(4-Methoxyphenyl)benzenesulfonamide H 4-Methoxyphenyl Phenyl Studied in sulfonamide bioactivity research; methoxy group enhances solubility .
N-Ethyl-N-(2-methoxyethyl)benzenesulfonamide Ethyl 2-Methoxyphenyl Phenyl Structurally characterized; sulfonamide derivatives exhibit antimicrobial and anti-inflammatory activity .
EP 2697207 B1 Patent Compound Oxazolidine-derived group - 3,5-Bis(trifluoromethyl)phenyl Contains bis(trifluoromethyl) groups for enhanced metabolic stability; pharmaceutical applications inferred .
N-(4-(5-Formylpyridin-3-yl)phenyl)methanesulfonamide - 5-Formylpyridin-3-yl Phenyl Pyridinyl substituent introduces hydrogen-bonding capability; supplier data suggest research use .

Electronic and Steric Considerations

  • Furan vs. Benzene : The furan-3-ylmethyl group introduces a heteroaromatic ring with lone-pair electrons, which may engage in hydrogen bonding or π-π stacking distinct from benzene-based analogs .
  • Methoxyethyl Chain : The 2-methoxyethyl substituent likely improves solubility relative to bulkier groups (e.g., ethyl or oxazolidine derivatives in the patent compound) .

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